Isorhamnetin 3-glucuronide-d3

LC-MS/MS bioanalysis therapeutic drug monitoring stable isotope dilution

Non-isotopic internal standards introduce quantitative bias >50% due to differential ionization and matrix effects. Isorhamnetin 3-glucuronide-d3 eliminates this variability. • +3 Da mass shift ensures unambiguous MRM transition selection without isotopologue interference. • Matched co-elution, extraction recovery, and ionization efficiency with the target analyte. • Ideal for pharmacokinetic studies, nutritional metabolomics, and bioanalytical method validation.

Molecular Formula C22H20O13
Molecular Weight 495.4 g/mol
Cat. No. B12407171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsorhamnetin 3-glucuronide-d3
Molecular FormulaC22H20O13
Molecular Weight495.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
InChIInChI=1S/C22H20O13/c1-32-11-4-7(2-3-9(11)24)18-19(14(26)13-10(25)5-8(23)6-12(13)33-18)34-22-17(29)15(27)16(28)20(35-22)21(30)31/h2-6,15-17,20,22-25,27-29H,1H3,(H,30,31)/t15-,16-,17+,20-,22+/m0/s1/i1D3
InChIKeyVVZWHOMBDMMRSC-CFGQIPQKSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isorhamnetin 3-glucuronide-d3 – Internal Standard for LC-MS Quantification


Isorhamnetin 3-glucuronide-d3 (also named 3′-O-methyl quercetin 3-O-β-D-glucuronide-d3) is a stable-isotope-labeled analog of the naturally occurring flavonoid metabolite isorhamnetin 3-glucuronide, bearing three deuterium atoms in place of hydrogen. With a molecular formula of C₂₂H₁₇D₃O₁₃ and molecular weight of 495.4 g/mol, it belongs to the flavonoid-3-O-glucuronide class of phenolic compounds and serves as an internal standard for stable isotope dilution analysis (SIDA) coupled with liquid chromatography–tandem mass spectrometry (LC-MS/MS) . Its near-identical chemical behavior to the unlabeled analyte, combined with a +3 Da mass shift, enables precise quantification of isorhamnetin 3-glucuronide in complex biological matrices such as plasma, urine, and tissue homogenates .

1
Stable-isotope labeled internal standard for isorhamnetin 3-glucuronide quantification via SIDA-LC-MS/MS
2
+3 Da mass shift supports clear MS discrimination with minimal chromatographic isotope effect
3
Designed for matrix-effect compensation in complex biological research matrices (plasma, urine, tissue homogenates)

Isorhamnetin 3-glucuronide-d3: Limitations of Unlabeled Standards


In LC-MS/MS bioanalysis, the internal standard must co-elute with the analyte and experience identical extraction recovery, ionization efficiency, and matrix effects to correct for analytical variability [1]. The unlabeled isorhamnetin 3-glucuronide cannot serve as an internal standard for its own quantification because it is indistinguishable from the endogenous analyte. Structurally similar but non-isotopic flavonoid glucuronides (e.g., quercetin-3-glucuronide) exhibit different chromatographic retention times, distinct ionization responses, and unequal susceptibility to ion suppression, leading to quantitative bias that can exceed 50% [2]. Only a stable-isotope-labeled analog such as isorhamnetin 3-glucuronide-d3 provides the matched physicochemical properties required for accurate stable isotope dilution analysis across variable biological matrices [3].

Unlabeled IS Unlabeled isorhamnetin 3-glucuronide cannot be distinguished from endogenous analyte; use of unlabeled analog invalidates quantification.
Non-isotopic analog Structurally similar flavonoid glucuronides show different retention and ionization, introducing quantitative bias that may exceed 50%.
Matrix-effect control Only a matched deuterated IS corrects for extraction and ion suppression variability across diverse biological matrices; co-elution must be verified.

Quantitative Evidence: Isorhamnetin 3-glucuronide-d3 vs. Analogs


Deuterated vs. Non-Isotopic IS: Interpatient Assay Imprecision

In a head-to-head clinical chemistry study, the deuterated internal standard sirolimus-d3 (SIR-d3) was compared against the non-isotopic analog desmethoxyrapamycin (DMR) for quantifying sirolimus in whole blood by HPLC-ESI-MS/MS. The interpatient assay imprecision (CV) was consistently lower with the deuterated IS (2.7%–5.7%) compared to the non-isotopic analog (7.6%–9.7%), a reduction of approximately 2.8- to 3.6-fold [1]. While this study used sirolimus, the principle is directly transferable to flavonoid glucuronide analysis: deuterated internal standards correct for extraction and ionization variability more effectively than structural analogs because of near-identical physicochemical properties [2].

Imprecision control
Reported
Deuterated IS: 2.7–5.7% CV vs. non-isotopic analog: 7.6–9.7% CV
Supports improved interpatient assay precision for pharmacokinetic parameter estimation.
Based on sirolimus whole-blood assay; cross-study principle applicable to flavonoid glucuronides.
LC-MS/MS bioanalysis therapeutic drug monitoring stable isotope dilution

Deuterated vs. Non-Deuterated IS: Elution and Matrix Effects

A systematic comparison of deuterated (²H₇) versus ¹³C₆-labeled internal standards for urinary biomarkers of xylene exposure revealed that deuterated IS eluted at a different retention time from the target analyte, leading to a −38.4% quantitative bias in spiked urine samples, whereas the ¹³C₆ IS showed no significant bias [1]. This finding highlights a potential limitation of deuterated IS: significant isotopic effects can cause differential ion suppression between analyte and IS, diminishing matrix effect correction. For isorhamnetin 3-glucuronide-d3 (labeled with only three deuteriums), the retention time shift is expected to be smaller than for heavily deuterated (²H₇) analogs, but users must verify co-elution and matrix effect compensation during method validation [2].

Elution & matrix effects
Reported
Deuterated (²H₇) IS: −38.4% bias vs. ¹³C₆ IS: no significant bias
Heavy deuteration may cause retention shift and ion suppression; d3 labeling expected to minimize this effect.
Co-elution and matrix effect compensation must be verified during method validation.
LC-MS/MS matrix effect isotope effect bioanalytical method validation

Isorhamnetin 3-glucuronide-d3 vs. Unlabeled: Mass Differentiation

The unlabeled isorhamnetin 3-glucuronide has a monoisotopic mass of 492.09 Da (molecular weight 492.40 g/mol), while the deuterated analog isorhamnetin 3-glucuronide-d3 has a molecular weight of 495.4 g/mol, a mass increment of 3 Da that enables clear baseline separation in the mass spectrometer [1]. This +3 Da shift allows the deuterated internal standard to be distinguished from the endogenous analyte in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes without interference from natural ¹³C isotopologue contributions, provided isotopic purity specifications are met .

Mass differentiation
Class-level
+3.0 Da mass shift vs. unlabeled (495.4 vs. 492.4 g/mol)
Enables reliable SRM/MRM discrimination from endogenous analyte; isotopic purity to be confirmed per lot.
Molecular formula C₂₂H₁₇D₃O₁₃; vendor datasheet data.
mass spectrometry stable isotope labeling flavonoid quantification

Pharmacokinetic Profiling of Isorhamnetin 3-Glucuronide

In human bioavailability studies, isorhamnetin-3-glucuronide reaches sub-micromolar peak plasma concentrations (Cmax) within 0.6–0.8 hours after onion ingestion and exhibits an elimination half-life (t½) of 5.34 hours—substantially longer than quercetin-3-glucuronide (t½ = 2.33 h) [1]. The longer half-life of isorhamnetin-3-glucuronide necessitates extended pharmacokinetic sampling and places greater demands on assay precision at low concentrations. Isorhamnetin 3-glucuronide-d3, used as an internal standard in SIDA-LC-MS/MS, provides the necessary accuracy for quantifying this metabolite at concentrations typically in the low nanomolar to sub-micromolar range over 24-hour collection periods [2].

PK half-life
Reported
Isorhamnetin-3-glucuronide t½ = 5.34 h (vs. quercetin-3-glucuronide 2.33 h)
Extended half-life requires sustained assay precision across wide dynamic range; ISTD essential for matrix control over long sampling intervals.
Human plasma after onion ingestion; HPLC-DAD-MS/MS data.
pharmacokinetics flavonoid bioavailability nutritional metabolomics

Biological Potency: Isorhamnetin 3-Glucuronide vs. Aglycones

In MCF-7 human breast cancer cells, quercetin (Que), isorhamnetin (IS), and isorhamnetin-3-glucuronide (I3G) exhibited a rank-order of cytotoxicity: Que > IS > I3G. At 100 μM for 48 h, the percentages of cells entering early-phase apoptosis were 70.8% (Que), 68.9% (IS), and 49.8% (I3G) [1]. This 1.4-fold difference between parent aglycone (IS) and its glucuronide conjugate (I3G) demonstrates that the conjugation state profoundly modulates bioactivity and that accurate quantification of the specific metabolite—not the aglycone—is required to interpret in vivo effects. Isorhamnetin 3-glucuronide-d3 enables precise, metabolite-resolved quantification in biological matrices where both species coexist [2].

Cytotoxicity rank
Reported
I3G early apoptosis 49.8% vs. isorhamnetin aglycone 68.9% (MCF-7, 100 µM)
Glucuronide conjugation reduces apoptosis response; metabolite-specific quantification avoids overestimation of bioactivity.
Cell-model endpoint context; data to be verified in target matrix.
cytotoxicity breast cancer flavonoid metabolites structure-activity relationship

Stable Isotope Dilution Analysis: Gold Standard for Flavonoid Quantification

Stable isotope dilution analysis (SIDA) coupled with LC-MS/MS is recognized as the gold standard for accurate quantification of organic trace compounds—including flavonoids—in complex biological and food matrices because the isotopically labeled internal standard compensates for analyte losses during sample workup and for matrix-induced ion suppression [1]. In a validation study of SIDA-LC-MS/MS for prenylated flavonoids in beer, hop tea, and hops, limits of detection (LOD) of 0.04–3.2 μg/L were achieved with excellent precision and accuracy, demonstrating that deuterated internal standards are integral to achieving regulatory-grade method performance [2]. Isorhamnetin 3-glucuronide-d3 serves as the requisite SIL-IS for implementing SIDA for its cognate unlabeled metabolite .

SIDA gold standard
Class-level
SIDA-LC-MS/MS LOD 0.04–3.2 µg/L for prenylated flavonoids with deuterated IS
Stable isotope dilution recognized as reference method for flavonoid quantification in complex matrices.
Validated in beer, hop tea, hops; class-level inference for glucuronides.
stable isotope dilution analysis method validation food analysis flavonoid quantification

Application Scenarios for Isorhamnetin 3-glucuronide-d3


Pharmacokinetic Quantification of Isorhamnetin 3-Glucuronide

Isorhamnetin 3-glucuronide-d3 is ideally deployed as the internal standard in stable isotope dilution LC-MS/MS methods for quantifying isorhamnetin 3-glucuronide in human or animal plasma. With the target analyte exhibiting a plasma half-life of 5.34 h and sub-micromolar Cmax values [1], the deuterated IS compensates for extraction losses and matrix effects across the extended sampling window required to fully characterize the pharmacokinetic profile. The +3 Da mass shift enables unambiguous MRM transition selection without interference from natural isotopologue contributions .

Metabolite-Resolved Bioavailability of Dietary Flavonoids

In nutritional metabolomics, distinguishing between flavonoid aglycones and their phase II conjugates is critical because their biological activities differ substantially—e.g., isorhamnetin-3-glucuronide induces approximately 1.4-fold less apoptosis than its parent aglycone in MCF-7 cells [1]. Isorhamnetin 3-glucuronide-d3 enables accurate, conjugate-specific quantification in human plasma and urine after dietary interventions, avoiding the interpretive error introduced by enzymatic hydrolysis and total aglycone measurement .

Method Validation and QC in Regulated Bioanalytical Labs

Regulatory bioanalytical guidelines (FDA, EMA) emphasize the use of stable-isotope-labeled internal standards to control for matrix effects and assay variability [1]. Isorhamnetin 3-glucuronide-d3 supports method validation parameters including precision, accuracy, recovery, and matrix effect assessment for isorhamnetin 3-glucuronide assays. Laboratories that have experienced FDA Form 483 observations for inadequate IS response tracking can strengthen compliance by incorporating a matched deuterated IS.

Quantitation in In Vitro Metabolism and Transport Assays

In Caco-2 monolayer transport studies, hepatocyte incubation experiments, or recombinant UGT enzyme assays that generate isorhamnetin 3-glucuronide, the deuterated analog serves as a precise quantitative internal standard for LC-MS/MS readouts. The ability to spike a known amount of the d3-labeled compound at the point of sample extraction corrects for variable recovery from cell lysates, protein precipitation, or solid-phase extraction procedures [1].

Application
Selection Property
Validation Focus
Pharmacokinetic profiling of isorhamnetin 3-glucuronide
Matched ISTD for stable isotope dilution
Matrix-effect compensation and extraction recovery across extended sampling windows
Metabolite-resolved bioavailability in dietary flavonoid studies
Conjugate-specific quantification
Discrimination of glucuronide from aglycone; avoids hydrolysis-dependent overestimation
Bioanalytical method validation for research assays
ISTD benchmarking and precision assessment
Accuracy, recovery, and matrix-effect evaluation per bioanalytical validation review
In vitro metabolism and transport assays (Caco-2, hepatocytes, UGT)
Internal standard for cell-lysate and SPE workflows
Corrects for variable recovery from protein precipitation and solid-phase extraction
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